5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one
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Description
5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through several methods involving the cyclization of appropriate precursors. One common approach includes the reaction of 5-bromoaniline with α-keto acids under acidic conditions. The compound's molecular formula is C9H8BrN, and it features a bromine atom that significantly influences its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity Data of this compound
These findings indicate that the compound has a promising profile as a potential anticancer agent.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- CB2 Receptor Agonism : The compound exhibits partial agonist activity at cannabinoid type 2 (CB2) receptors, which play a role in modulating pain and inflammation .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study assessed the lipid accumulation inhibitory activity of this compound in HepG2 hepatocytes exposed to palmitate. Results indicated a significant reduction in lipid accumulation compared to control groups .
- In Vivo Models : Animal studies have demonstrated that treatment with this compound results in reduced tumor growth in xenograft models of breast cancer .
Properties
CAS No. |
183801-94-7 |
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Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12) |
InChI Key |
IQJCYNXTRJWEPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C(=CC=C2)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.